molecular formula C12H11N5O3S B12920572 4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide CAS No. 21267-97-0

4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide

Cat. No.: B12920572
CAS No.: 21267-97-0
M. Wt: 305.31 g/mol
InChI Key: RWRNFFKEPARPQR-UHFFFAOYSA-N
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Description

4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide is a chemical compound that features a purine derivative linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can vary depending on the specific biological context and the target molecule.

Properties

CAS No.

21267-97-0

Molecular Formula

C12H11N5O3S

Molecular Weight

305.31 g/mol

IUPAC Name

4-[(6-oxo-1H-purin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H11N5O3S/c13-21(19,20)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5H2,(H2,13,19,20)(H,14,15,18)

InChI Key

RWRNFFKEPARPQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)S(=O)(=O)N

Origin of Product

United States

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